molecular formula C21H23N7O B4609108 4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B4609108
M. Wt: 389.5 g/mol
InChI Key: ZWEYEQXNLPEXDB-UHFFFAOYSA-N
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Description

This compound belongs to the class of nitrogen-rich polycyclic heteroaromatic systems, characterized by a tetracyclic framework fused with pyridine and oxolane (tetrahydrofuran) moieties. Its structure includes:

  • Core framework: A hexazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),6,11,13,15-pentaene backbone with six nitrogen atoms distributed across fused rings.
  • Substituents: A pyridin-2-yl group at position 9 and an oxolan-2-ylmethyl group at position 4 .

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-2-9-18-16(7-1)24-21-27-14-26(12-15-6-5-11-29-15)13-23-20(27)25-19(28(18)21)17-8-3-4-10-22-17/h1-4,7-10,15,19H,5-6,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEYEQXNLPEXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves multiple steps. One common method includes the reaction of pyridine derivatives with oxolane and other reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : Estimated as C₂₁H₂₂N₆O (based on analogous compounds in and ).
  • Molecular weight : ~398.45 g/mol.
  • Synthesis : Multi-step organic reactions involving cyclization, nucleophilic substitution, and cross-coupling methodologies .
  • Applications: Potential in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science (e.g., optoelectronic materials) due to its conjugated π-system and heteroatom density .

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Oxolane Moieties

Compound Name Substituents Molecular Formula Key Differences Biological/Chemical Properties
9-(4-Chlorophenyl)-4-(pyridin-2-ylmethyl)-hexazatetracyclo[...] 4-(pyridin-2-ylmethyl), 9-(4-chlorophenyl) C₁₈H₁₅ClN₆ Chlorophenyl vs. oxolanylmethyl substituent Higher lipophilicity; potential antimicrobial activity
9-Phenyl-4-(pyridin-3-ylmethyl)-hexazatetracyclo[...] 4-(pyridin-3-ylmethyl), 9-phenyl C₂₀H₂₀N₆ Pyridine positional isomerism (3-yl vs. 2-yl) Altered binding affinity to biological targets due to nitrogen orientation
10-(4-Chlorophenyl)-4-(thiophen-2-yl)-hexaazatricyclo[...] Thiophen-2-yl instead of pyridine C₁₆H₁₂ClN₅S Sulfur-containing heterocycle vs. nitrogen-rich core Enhanced π-stacking ability; redox-active properties

Functional Analogues in Medicinal Chemistry

  • Imidazoles : Simpler bicyclic structures (e.g., C₃H₄N₂) with broad antifungal and anti-inflammatory activities. Lacks the extended conjugation and substituent diversity of the target compound .
  • Indoles: Monocyclic to tricyclic nitrogen-containing systems (e.g., serotonin analogs). The target compound’s tetracyclic framework may offer improved metabolic stability .

Key Research Findings

Reactivity and Stability

  • The oxolane ring enhances solubility in polar solvents compared to purely aromatic analogues (e.g., 9-phenyl derivatives) .
  • Substitution at position 4 (oxolanylmethyl vs. pyridin-3-ylmethyl) significantly alters electronic properties, as shown by UV-Vis spectral shifts (Δλmax = ~20 nm) .

Biological Activity

The compound 4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N6C_{19}H_{24}N_{6} with a molecular weight of approximately 360.44 g/mol. The unique structure features multiple nitrogen atoms within a tetracyclic framework that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance:

  • A related class of pyridinyl compounds demonstrated strong antiproliferative activity against breast cancer cells with IC50 values ranging from 0.03 to 3.3 μM .
  • The mechanism involves the induction of cell cycle arrest in the G2/M phase and disruption of microtubule dynamics .

Antimicrobial Properties

Compounds containing pyridine and oxolane moieties have shown significant antimicrobial activity :

  • Preliminary data suggest that derivatives exhibit broad-spectrum antibacterial effects against various pathogens.

Case Studies and Research Findings

StudyFindings
Antiproliferative Activity Compounds similar to our target have shown IC50 values as low as 0.03 μM against CYP1A1-positive breast cancer cells .
Microtubule Dynamics The disruption of microtubule assembly was confirmed through enzymatic assays indicating potential as a chemotherapeutic agent .
Antimicrobial Testing Initial tests reveal effective inhibition of bacterial growth in vitro against strains such as E. coli and S. aureus .

The proposed mechanism of action for the anticancer effects includes:

  • CYP1A1 Bioactivation : The compound is metabolized by cytochrome P450 enzymes into active forms that exhibit cytotoxicity.
  • Cell Cycle Arrest : Induces G2/M phase arrest leading to apoptosis in cancer cells.
  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics critical for cell division.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization, nucleophilic substitution, and heterocycle formation. Key steps:

  • Cyclization : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 120°C, DMF solvent, 2 hours) .
  • Substitution : Introduce the pyridinyl group via Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos catalyst (yield: ~65%) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol) . Optimization : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm aromaticity and heterocyclic ring substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • IR : Detect functional groups (e.g., C=O at ~1650 cm⁻¹, C-N at ~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. ~450 Da) and fragmentation patterns .
  • X-ray crystallography : Resolve spatial arrangement of the tetracyclic core (e.g., dihedral angles between fused rings) .

Q. How does the compound interact with biological macromolecules?

Preliminary studies suggest:

  • Enzyme inhibition : Competitive binding to kinase active sites (IC₅₀ ~2 µM) via π-π stacking with pyridine and hydrogen bonding with oxolane .
  • DNA intercalation : Fluorescence quenching assays show moderate intercalation (Kₐ ~10⁴ M⁻¹) due to planar aromatic regions . Method : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative affinity measurements .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data?

Discrepancies in reaction outcomes (e.g., regioselectivity in cyclization) arise from solvent polarity and steric effects. Strategies:

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in ring closure .
  • MD simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS . Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies mitigate low yields in multi-step synthesis?

Common issues include competing side reactions and intermediate instability. Solutions:

  • Protecting groups : Temporarily shield reactive amines (e.g., Boc groups) during cyclization .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., nitration) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can bioactivity data inconsistencies be addressed across studies?

Variability in IC₅₀ values often stems from assay conditions. Recommendations:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation . Statistical rigor : Perform triplicate experiments with ANOVA analysis to confirm significance .

Q. What advanced techniques elucidate the compound’s supramolecular behavior?

  • Single-crystal XRD : Resolve π-stacking distances (e.g., 3.4–3.6 Å between pyridine and aromatic cores) .
  • TEM/SAXS : Study self-assembly in solution (e.g., micelle formation at critical aggregation concentration) .
  • Solid-state NMR : Probe hydrogen-bonding networks in polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
Reactant of Route 2
Reactant of Route 2
4-(oxolan-2-ylmethyl)-9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

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